2-(2-Methylpropoxy)-3-nitropyridine
Description
Properties
IUPAC Name |
2-(2-methylpropoxy)-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-7(2)6-14-9-8(11(12)13)4-3-5-10-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIAWMKBDINUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration Followed by Alkoxylation
This two-step approach involves synthesizing a nitropyridine intermediate followed by introducing the 2-methylpropoxy group.
Step 1: Nitration of 2-Chloropyridine
Starting Material : 2-Chloropyridine.
Nitrating Agent : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
Conditions :
Mechanistic Insight :
The nitro group is introduced at the meta position relative to the chloro group due to the electron-withdrawing effect of chlorine, directing nitration to the 3-position.
Step 2: Alkoxylation via Nucleophilic Substitution
Reagents :
-
2-Methylpropanol (iso-butanol).
-
Sodium hydride (NaH) or sodium 2-methylpropoxide.
Conditions : -
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
-
Temperature: 80–100°C.
Procedure :
-
Deprotonate 2-methylpropanol with NaH to generate the alkoxide.
-
React with 2-chloro-3-nitropyridine under reflux.
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Isolate via extraction (DCM/water) and purify by recrystallization (ethyl acetate/hexane).
Key Advantage : Avoids harsh nitration conditions post-alkoxylation, preserving the ether linkage.
Direct Nitration of 2-(2-Methylpropoxy)Pyridine
This route prioritizes nitration after alkoxylation but faces regioselectivity challenges.
Starting Material : 2-(2-Methylpropoxy)pyridine.
Nitrating Agent : Nitronium tetrafluoroborate (NO₂BF₄) in acetonitrile.
Conditions :
-
Temperature: 0–5°C.
-
Time: 2–4 hours.
Outcome :
-
Limited regioselectivity due to the electron-donating 2-methylpropoxy group, favoring para nitration (4-nitro derivative) over meta.
Limitation : Low practicality due to poor regiocontrol and competing side reactions.
Comparative Analysis of Methodologies
| Parameter | Nitration → Alkoxylation | Alkoxylation → Nitration |
|---|---|---|
| Regioselectivity | High (meta nitro) | Low (para nitro dominant) |
| Yield | 50–65% | <30% |
| Scalability | Industrially viable | Limited by poor yield |
| Purification Complexity | Moderate | High (isomer separation) |
Optimization Strategies
Nitration Efficiency
Alkoxylation Conditions
-
Phase-Transfer Catalysis : Benzyltriethylammonium chloride enhances reaction rate in biphasic systems (DCM/H₂O).
-
Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.
Impurity Control and Characterization
Common Impurities
Analytical Methods
Industrial-Scale Considerations
Cost-Effective Reagents
Environmental Impact
-
Waste Streams : Neutralized nitration residues (NaHCO₃) and solvent recovery systems align with green chemistry principles.
Emerging Alternatives
Photocatalytic Nitration
Chemical Reactions Analysis
Types of Reactions
-
Reduction: : 2-(2-Methylpropoxy)-3-nitropyridine can undergo reduction reactions to convert the nitro group into an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles. For example, reaction with sodium methoxide can lead to the formation of methoxy derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products
Reduction: 2-(2-Methylpropoxy)-3-aminopyridine.
Substitution: 2-(2-Methylpropoxy)-3-methoxypyridine.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(2-Methylpropoxy)-3-nitropyridine. It has shown significant inhibitory effects against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
In vitro studies confirmed that this compound could serve as a potential antimicrobial agent, particularly effective against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Properties
The compound has also been investigated for its anticancer effects. A study evaluated its impact on human breast cancer cell lines (MCF-7), revealing a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 25 | 45 |
The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, making it a candidate for further pharmaceutical development .
Agricultural Applications
This compound is being explored as a potential agrochemical due to its biological activity against plant pathogens. Its efficacy in controlling fungal infections in crops has been noted, which may lead to its use as a fungicide or herbicide in agricultural settings.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Synthesis Pathways
Research has focused on optimizing synthetic routes to produce this compound efficiently. Methods include:
- Nitration of Pyridines: Utilizing dinitrogen pentoxide for selective nitration.
- Functionalization Reactions: Exploring nucleophilic substitution reactions to modify the pyridine ring further.
These synthetic strategies enhance the availability of this compound for research and industrial applications .
Study 1: Antimicrobial Efficacy
A controlled laboratory study assessed the antimicrobial efficacy of this compound against various microorganisms. The results indicated promising activity, supporting its potential use in treating bacterial infections .
Study 2: Anticancer Activity
A detailed investigation into the anticancer properties revealed that treatment with this compound led to significant apoptosis in MCF-7 cells. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential role as an anticancer agent .
Mechanism of Action
The mechanism by which 2-(2-Methylpropoxy)-3-nitropyridine exerts its effects depends on the specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The molecular targets and pathways involved vary based on the derivative and its intended use.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Substituent Types :
- Alkoxy Groups: 2-Methoxy-3-nitropyridine (CAS 89694-10-0): The methoxy group reduces steric hindrance compared to isobutoxy, leading to higher crystallinity and melting points (~80°C) . 2-Ethoxy-3-nitropyridine: Ethoxy provides intermediate lipophilicity, balancing solubility in polar and nonpolar solvents .
- Aromatic Substituents: 2-(4-Fluorophenoxy)-3-nitropyridine (CAS 147143-58-6): The electron-withdrawing fluorine atom increases aromatic ring electrophilicity, directing further substitution reactions meta to the nitro group . 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine (CAS 246862-63-5): Chlorine and methyl groups add steric and electronic complexity, influencing agrochemical stability and binding interactions .
Table 1: Substituent Comparison
| Compound | Substituent | Nitro Position | Key Properties |
|---|---|---|---|
| 2-(2-Methylpropoxy)-3-nitropyridine | 2-Methylpropoxy | 3 | High lipophilicity, steric bulk |
| 2-Methoxy-3-nitropyridine | Methoxy | 3 | High crystallinity, MP ~80°C |
| 2-(4-Fluorophenoxy)-3-nitropyridine | 4-Fluorophenoxy | 3 | Enhanced electrophilicity |
| 2-Ethoxy-5-nitropyridine | Ethoxy | 5 | Balanced solubility, MP ~120°C |
Crystallographic and Stability Considerations
- Crystal Packing: Compounds like 2-(4-Methoxyphenoxy)-3-nitropyridine exhibit π-π stacking and intramolecular C–H···O interactions, stabilizing their solid-state structures . Similar interactions are expected in this compound, though the branched alkoxy may disrupt coplanarity, reducing stacking efficiency .
Thermal Stability :
- Chlorinated analogs (e.g., CAS 246862-63-5) have high melting points (~80°C) due to strong intermolecular forces, whereas branched alkoxy derivatives may exhibit lower thermal stability .
Biological Activity
2-(2-Methylpropoxy)-3-nitropyridine is a nitro-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Nitro compounds are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound this compound features a nitro group (–NO₂) attached to a pyridine ring, which is further substituted with a 2-methylpropoxy group. This unique structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| CAS Number | [Not specified] |
Mechanisms of Biological Activity
The biological activity of nitro compounds is often attributed to the reduction of the nitro group, which can generate reactive intermediates that interact with cellular components. For this compound, the following mechanisms have been identified:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The reduction of the nitro group can lead to the formation of reactive species that bind to DNA, causing cellular damage and death . This mechanism is particularly relevant for treating infections caused by bacteria such as H. pylori and M. tuberculosis.
- Anti-Inflammatory Effects : Nitro-containing compounds can modulate inflammatory pathways. They may act as inhibitors of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammatory responses . The presence of the nitro group can enhance the pharmacokinetic properties of related compounds.
- Antitumor Activity : Some studies suggest that nitro derivatives can serve as prodrugs activated in hypoxic tumor environments, making them promising candidates for cancer therapy . The unique structure of this compound may allow it to target tumor cells selectively.
Research Findings
Recent studies have highlighted the potential applications of this compound across various biological contexts:
- Antimicrobial Studies : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, similar nitro compounds have been shown to inhibit bacterial growth through mechanisms involving DNA damage and cell membrane disruption .
- Anti-inflammatory Research : In vitro studies have demonstrated that certain nitro derivatives can reduce inflammation markers in cell cultures, suggesting their potential use in treating inflammatory diseases .
- Antitumor Efficacy : Preclinical trials have indicated that nitro-containing compounds may inhibit tumor growth in xenograft models, highlighting their potential as anticancer agents .
Case Studies
Several case studies illustrate the biological activity of related nitro compounds:
- Study on Antimicrobial Activity : A study published in PMC demonstrated that nitro derivatives exhibit potent activity against Pseudomonas aeruginosa, with mechanisms involving the generation of reactive oxygen species upon reduction .
- Anti-inflammatory Effects : Another research article reported that specific nitro fatty acids derived from similar structures showed significant inhibition of pro-inflammatory cytokines in cellular models, indicating their therapeutic potential in chronic inflammatory conditions .
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-Methylpropoxy)-3-nitropyridine, and how is the product characterized?
The synthesis typically involves nucleophilic substitution reactions. For example, reacting 3-nitropyridin-2-ol with 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF or acetone) . Purification is achieved via column chromatography or recrystallization. Structural confirmation relies on X-ray crystallography (using SHELX software for refinement ), ¹H/¹³C NMR , and FT-IR spectroscopy to validate the nitro, ether, and pyridine functionalities .
Basic: How is the crystal structure of this compound determined, and what deviations are observed in its molecular planarity?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The bicyclic pyridine ring typically shows deviations from planarity due to steric effects from substituents. For instance, in related compounds, deviations of up to 0.205 Å are observed for atoms in the chromen ring . SHELXL refines the structure by modeling partial occupancies (e.g., chlorine/hydrogen positional disorder in derivatives ). Key metrics include bond lengths (C–O: ~1.36–1.42 Å; C–N: ~1.47 Å) and angles (C–O–C: ~117°) .
Advanced: How do π-π stacking and C–H···O interactions stabilize the crystal packing of this compound derivatives?
Intermolecular interactions are critical for stability. π-π stacking between aromatic rings (e.g., centroid-centroid distances of 3.50–3.70 Å ) and C–H···O contacts (2.30–2.50 Å) form pseudo-rings (S(5) or S(6) motifs) . These interactions reduce lattice energy and influence melting points and solubility. For example, in 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine, Cl···O interactions further stabilize the lattice . Computational tools like Mercury or CrystalExplorer visualize these interactions .
Advanced: What computational methods are used to predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties like HOMO-LUMO gaps (indicative of nucleophilic/electrophilic sites) and electrostatic potential maps . Molecular docking studies assess binding affinities to biological targets (e.g., P2Y1 receptors) . SHELXL refines experimental data against computational models to validate bond parameters .
Advanced: How does substitution at the pyridine ring (e.g., nitro, chloro, or methoxy groups) influence the compound’s fluorescence or biological activity?
Electron-withdrawing groups (e.g., -NO₂) redshift fluorescence emissions by stabilizing excited states, as seen in 2-(4-methoxyphenoxy)-3-nitropyridine derivatives . In biological contexts, nitro groups enhance interactions with enzymes (e.g., nitroreductases) . Chloro-substituted derivatives (e.g., 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine) exhibit altered π-stacking distances (3.50 Å vs. 3.70 Å in non-chlorinated analogs) , affecting bioavailability.
Advanced: What strategies mitigate challenges in refining structures with partial occupancies or positional disorder in this compound derivatives?
SHELXL’s PART and FREE commands model disorder by assigning partial occupancies (e.g., 0.947 for H and 0.053 for Cl in a chlorinated derivative ). Constraints (e.g., SIMU, DELU) stabilize refinement. High-resolution data (≤ 0.80 Å) and twinning detection (via PLATON) improve accuracy . For severe disorder, alternative crystallization solvents or low-temperature data collection are employed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
